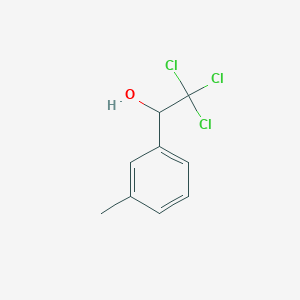

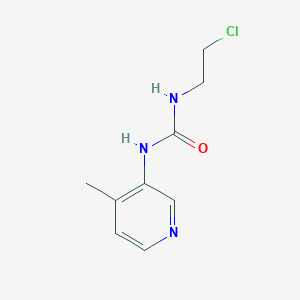

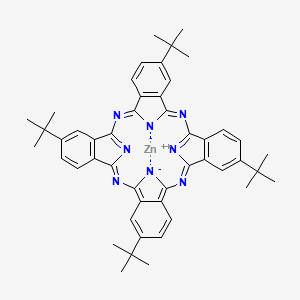

![molecular formula C22H33BF2N2 B1643632 [[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) CAS No. 151486-56-5](/img/structure/B1643632.png)

[[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)

Vue d'ensemble

Description

The compound [(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane(difluoroborane) is also known as Pyrromethene 580 . It presents as a yellow to yellow-red crystalline powder . The molecular formula is C22H33BF2N2 and the molecular weight is 374.33 .

Physical And Chemical Properties Analysis

This compound is a yellow to yellow-red crystalline powder . It has a molecular weight of374.33 . The melting point ranges from 184.0 to 188.0 °C . The maximum absorption wavelength is 516 nm in CH3CN .

Applications De Recherche Scientifique

Laser Dye in NdYAG-Pumped Systems

Pyrromethene 580 is used as a laser dye in Nd:YAG-pumped dye-laser systems. It demonstrates broader and more efficient tuning curves compared to other dyes like Rhodamine 590 and 610, with peak conversion efficiencies of 38% at 552 nm .

Solid-State Dye Laser Applications

An epoxy-based matrix impregnated with Pyrromethene 580 has been developed for solid-state dye laser applications. This matrix is stable and efficient as a laser medium when pumped by a frequency-doubled, Q-switched Nd:YAG laser .

Surface-Enhanced Raman Scattering (SERS) Detection

Pyrromethene 580 is used in the enhancement of SERS substrates for the detection of molecules. Substrates fabricated with Au/Ag nanoparticles-coated porous silicon have been utilized for effective detection of Pyrromethene 580 through SERS .

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrromethene 580, also known as 5,11-Dibutyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene or [(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane, is primarily used as a dye in laser systems . Its primary target is the laser medium where it is used to produce laser light through the process of stimulated emission .

Mode of Action

Pyrromethene 580 acts by absorbing energy from a pump source (like a flashlamp or another laser), which excites its electrons to a higher energy level . When these electrons return to their ground state, they emit photons, producing laser light . This dye demonstrates broader and more efficient tuning curves compared with those of other dyes like Rhodamine 590 and 610 .

Biochemical Pathways

As a laser dye, Pyrromethene 580 doesn’t participate in biochemical pathways in the traditional sense. Instead, it’s involved in the physical process of light amplification by stimulated emission of radiation (laser). The energy transitions of the dye molecules are the key elements in this process .

Pharmacokinetics

While traditional pharmacokinetics involving absorption, distribution, metabolism, and excretion (ADME) don’t apply to Pyrromethene 580, it does have important properties related to its use in lasers. For instance, it has specific solubility limits in various solvents like Methanol, Ethanol, NMP, EPH, PPH, p-Dioxane, and Propylene Carbonate .

Result of Action

The result of Pyrromethene 580’s action is the production of laser light. It provides peak conversion efficiencies of 38% at 552 nm and 32% at 571 nm . Moreover, these dyes provide conversion efficiencies of 31% near 572.5 nm, a wavelength used for fluorescence studies .

Action Environment

The action of Pyrromethene 580 can be influenced by various environmental factors. For instance, the concentration of the dye in the laser medium can affect the efficiency of light production . Additionally, the type of solvent used can impact the dye’s solubility and, consequently, its performance . The stability of Pyrromethene 580 can also be affected by the intensity of the pump source .

Propriétés

IUPAC Name |

5,11-dibutyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33BF2N2/c1-8-10-12-19-14(3)21-16(5)22-15(4)20(13-11-9-2)18(7)27(22)23(24,25)26(21)17(19)6/h8-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUUMDJCWNZHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CCCC)C)C)C)CCCC)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151486-56-5 | |

| Record name | [[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Pyrromethene 580?

A: Pyrromethene 580 has the molecular formula C22H33BF2N2 and a molecular weight of 386.31 g/mol [].

Q2: Are there any unique structural features of Pyrromethene 580?

A: Yes. The crystal structure of Pyrromethene 580 reveals two molecules in the asymmetric unit. The dihedral angle between the bora-s-indacene rings of these two molecules is 80.2° [].

Q3: What makes Pyrromethene 580 suitable for solid-state dye laser applications?

A: Pyrromethene 580 demonstrates good compatibility with various solid host matrices, including epoxy resins [], modified polymethyl methacrylate (PMMA) [, , ], and polymer-filled microporous glass (PFMPG) []. These matrices provide a stable environment for the dye, enabling efficient laser emission.

Q4: How does the performance of Pyrromethene 580 in PFMPG compare to traditional PMMA matrices?

A: Pyrromethene 580 exhibits superior performance in PFMPG compared to PMMA. This hybrid matrix demonstrates reduced thermal lensing, leading to higher laser efficiency and longer service life [].

Q5: How does Pyrromethene 580 contribute to the development of compact and efficient solid-state lasers?

A: When incorporated into a distributed feedback (DFB) laser setup utilizing a modified PMMA/nanoporous glass host and pumped by a diode-pumped Nd:LSB microlaser, Pyrromethene 580 enables the generation of ultrashort pulses with high efficiency (∼60%) and impressive temperature stability [].

Q6: How does Pyrromethene 580 compare to other dyes in liquid crystal micro lasers?

A: Pyrromethene 580, when compared to other laser dyes like DCM, pyrromethene 567, pyrromethene 597, and Nile Red, exhibits superior optical gain and photostability in nematic liquid crystal 5CB, making it a suitable candidate for liquid crystal micro-lasers [].

Q7: What is the typical emission range of Pyrromethene 580 in laser applications?

A: Pyrromethene 580 typically demonstrates lasing in the yellow-orange region of the spectrum, with peak emission observed around 580 nm [, , ].

Q8: Can the emission of Pyrromethene 580 be tuned?

A: Yes. The emission wavelength of Pyrromethene 580 can be tuned by utilizing different resonator configurations. For instance, incorporating a Lyot filter into a three-mirror cavity enabled tuning over a 62 nm range (545-607 nm) [].

Q9: What factors influence the lasing efficiency of Pyrromethene 580?

A: Several factors, including dye concentration, pump energy, resonator feedback, and the choice of host matrix, can significantly influence the lasing efficiency and lifetime of Pyrromethene 580 [, , ].

Q10: How does Pyrromethene 580 contribute to nitric oxide (NO) fluorescence studies?

A: Pyrromethene 580 exhibits high conversion efficiency near 572.5 nm, a wavelength crucial for NO fluorescence studies. This enhanced efficiency improves the signal-to-noise ratio, leading to more accurate and sensitive NO measurements [].

Q11: Can Pyrromethene 580 participate in energy transfer processes?

A: Yes. Studies demonstrate efficient radiative energy transfer from Pyrromethene 580 to acceptor molecules like Cresyl Violet 670 in ethanol solutions. This energy transfer enhances the fluorescence intensity of the acceptor, opening possibilities for developing novel light-emitting systems [, ].

Q12: What is the dominant mechanism of energy transfer from Pyrromethene 580 to Cresyl Violet 670?

A: Research indicates that radiative energy transfer is the dominant mechanism responsible for the observed energy transfer between Pyrromethene 580 (donor) and Cresyl Violet 670 (acceptor) in ethanol solutions [, ].

Q13: Are there applications of Pyrromethene 580 beyond lasers?

A: While predominantly known for its use in lasers, Pyrromethene 580 shows promise in other areas. For example, it serves as a fluorescent dopant in ferroelectric liquid crystal microlasers, enabling electric field tuning of the lasing wavelength [].

Q14: How does Pyrromethene 580 contribute to luminescent solar concentrators (LSCs)?

A: Research explores the potential of Pyrromethene 580, alongside other dyes, in PMMA matrices for LSC applications. Understanding the spectral properties, reabsorption, and energy transfer processes in these systems is crucial for optimizing LSC performance [, ].

Q15: What are some limitations of using Pyrromethene 580 in laser applications?

A: Despite its many advantages, Pyrromethene 580 faces challenges related to photostability, particularly under intense and prolonged irradiation. Research focuses on improving its stability through modifications to the dye structure or by incorporating it into robust host matrices [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

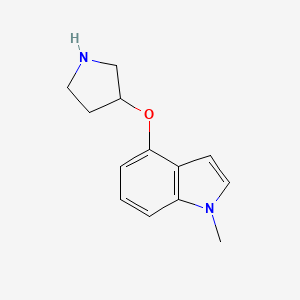

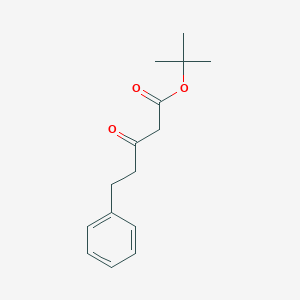

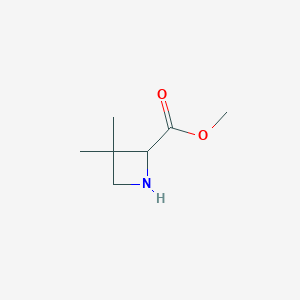

![1-[4-[(3-Chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol](/img/structure/B1643561.png)

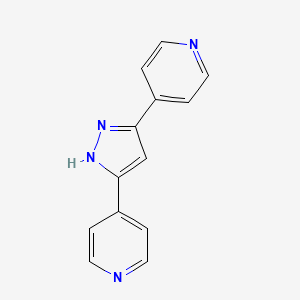

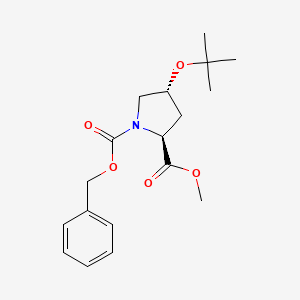

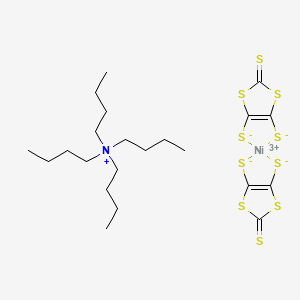

![6-Ethyl-2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B1643564.png)

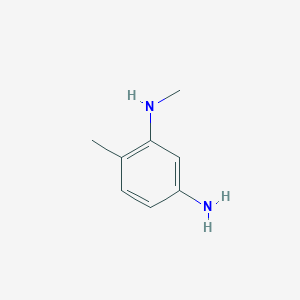

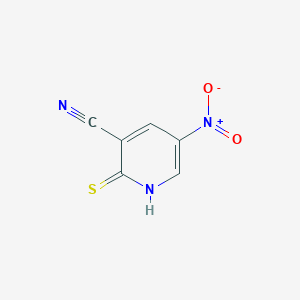

![3'-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1643609.png)